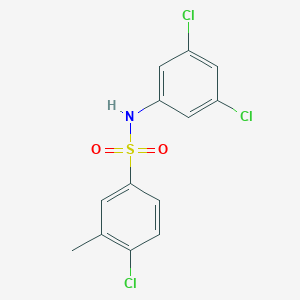

![molecular formula C9H10N4O B6423961 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine CAS No. 1565834-07-2](/img/structure/B6423961.png)

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine” is a chemical compound that contains a pyridine ring and a 1,2,4-triazole ring. The triazole ring is attached to the pyridine ring via a methoxy group . This compound is part of the 1,2,4-triazole derivatives, which are known for their broad biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a 1,2,4-triazole ring. The triazole ring is attached to the pyridine ring via a methoxy group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be determined using various analytical techniques. For example, the IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .Wissenschaftliche Forschungsanwendungen

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine has been used in a variety of scientific research applications, including the study of enzymatic activity, protein-protein interactions, and drug-target interactions. In enzymatic activity studies, this compound has been used to study the activity of enzymes such as cytochrome P450 and cyclooxygenase. In protein-protein interaction studies, this compound has been used to study the interactions between proteins involved in signal transduction pathways. In drug-target interaction studies, this compound has been used to study the interactions between drugs and their targets in the body.

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . They are known to interact with various cellular targets, including enzymes and receptors, disrupting their normal functions and leading to cell death .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the enzyme’s activity, leading to disruption of cellular processes.

Biochemical Pathways

Similar compounds have been shown to interfere with the synthesis of essential biomolecules in cancer cells, leading to cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine in laboratory experiments has several advantages. This compound is a stable compound and can be synthesized easily and quickly. Additionally, this compound is a relatively inexpensive compound and can be used in a variety of experiments. However, this compound has several limitations. It is not suitable for use in experiments involving animals or humans, as its effects on these organisms have not been studied. Additionally, this compound has not been approved for use in clinical trials.

Zukünftige Richtungen

Future research on 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine should focus on understanding its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research should be conducted to determine the safety and efficacy of this compound in animal and human studies. Finally, further research should be conducted to identify and develop novel therapeutic agents that utilize this compound as a drug target.

Synthesemethoden

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine has been synthesized using a variety of methods, including the use of a Grignard reaction, a Ullmann reaction, and a Buchwald-Hartwig reaction. The Grignard reaction involves the use of a Grignard reagent, such as ethylmagnesium bromide, to react with a halogenated pyridine compound to form this compound. The Ullmann reaction involves the use of a copper-based catalyst to react with a halogenated pyridine compound to form this compound. The Buchwald-Hartwig reaction involves the use of a palladium-based catalyst to react with a halogenated pyridine compound to form this compound.

Eigenschaften

IUPAC Name |

3-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-9(11-7-12-13)6-14-8-3-2-4-10-5-8/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRGGUWWKPIFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)COC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)

![2-[3-(5-methylfuran-2-yl)propanamido]benzoic acid](/img/structure/B6423888.png)

![7-[(3-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423889.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)

![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423926.png)

![3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6423944.png)

![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423948.png)

![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)